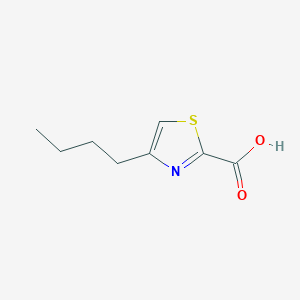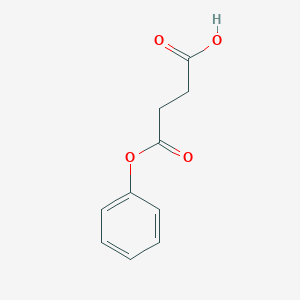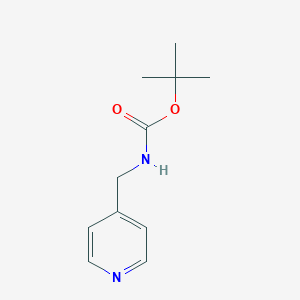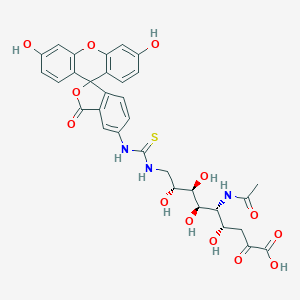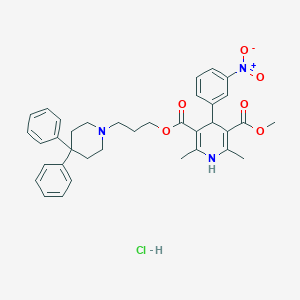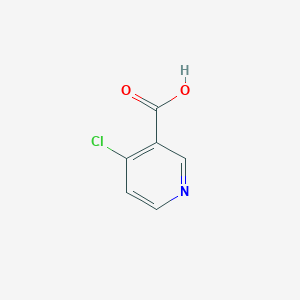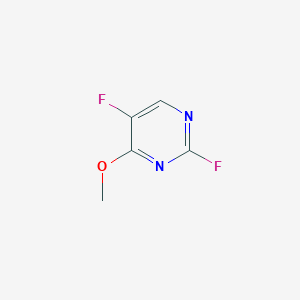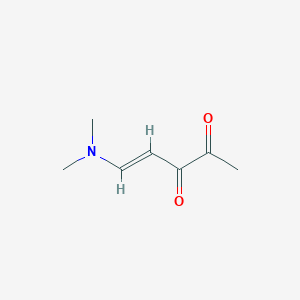
Ferrocin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrocin A is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of ferrocene, which is a metallocene with two cyclopentadienyl rings bound to an iron atom. Ferrocene and its derivatives have been studied for their unique electronic and magnetic properties. Ferrocin A is a promising compound that has shown potential in various fields, including medicinal chemistry, material science, and electrochemistry.
Mécanisme D'action
The mechanism of action of ferrocin A involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA damage and ultimately cell death. Ferrocin A binds to the enzyme and prevents it from carrying out its normal function of breaking and rejoining DNA strands during replication and repair.
Effets Biochimiques Et Physiologiques
Ferrocin A has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway. Ferrocin A also inhibits the expression of anti-apoptotic proteins such as Bcl-2, which promotes cell survival. Ferrocin A has been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Ferrocin A has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Ferrocin A exhibits potent anticancer and antimicrobial activity, making it a promising compound for drug development. However, one limitation of ferrocin A is its low solubility in aqueous solutions, which can limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the study of ferrocin A. One area of research is the development of ferrocin A analogs with improved solubility and bioavailability. Another area of research is the study of the mechanism of action of ferrocin A in more detail, including its effects on other cellular pathways. Ferrocin A has also shown potential as a redox-active compound for use in electrochemical applications, and further research in this area could lead to the development of new materials with unique electronic properties.
Méthodes De Synthèse
Ferrocin A can be synthesized by several methods, including the reaction of ferrocene with carboxylic acids or acid chlorides. One of the most commonly used methods for synthesizing ferrocin A involves the reaction of ferrocene with succinic anhydride in the presence of a catalyst such as triethylamine. The reaction yields ferrocin A as a yellow-orange solid, which can be purified by column chromatography.
Applications De Recherche Scientifique
Ferrocin A has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Ferrocin A induces cell death by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Ferrocin A has also been shown to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Numéro CAS |
114550-08-2 |
|---|---|
Nom du produit |
Ferrocin A |
Formule moléculaire |
C51H82FeN13O19 |
Poids moléculaire |
1237.1 g/mol |
Nom IUPAC |
iron(3+);(E)-N-[6,15,27-tris[3-[acetyl(oxido)amino]propyl]-18-(hydroxymethyl)-12-methyl-2,5,8,11,14,17,20,23,26,29-decaoxo-21-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]dec-3-enamide |
InChI |
InChI=1S/C51H82N13O19.Fe/c1-8-9-10-11-12-13-14-21-40(69)57-39-29-83-43(72)27-54-46(74)35(18-15-22-62(80)32(5)66)56-41(70)25-52-45(73)31(4)55-48(76)37(20-17-24-64(82)34(7)68)59-49(77)38(28-65)60-51(79)44(30(2)3)61-42(71)26-53-47(75)36(58-50(39)78)19-16-23-63(81)33(6)67;/h13-14,30-31,35-39,44,65H,8-12,15-29H2,1-7H3,(H,52,73)(H,53,75)(H,54,74)(H,55,76)(H,56,70)(H,57,69)(H,58,78)(H,59,77)(H,60,79)(H,61,71);/q-3;+3/b14-13+; |
Clé InChI |
NFEHNCXMXVNUPC-IERUDJENSA-N |
SMILES isomérique |
CCCCCC/C=C/CC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |
SMILES |
CCCCCCC=CCC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |
SMILES canonique |
CCCCCCC=CCC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |
Synonymes |
ferrocin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



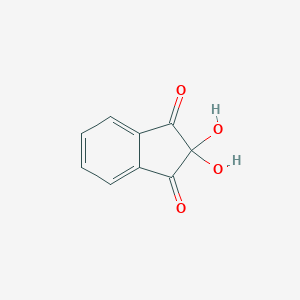
![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-](/img/structure/B49088.png)
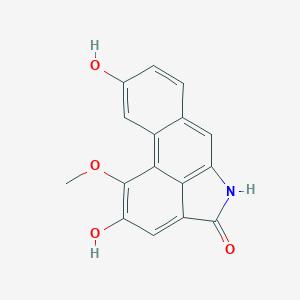
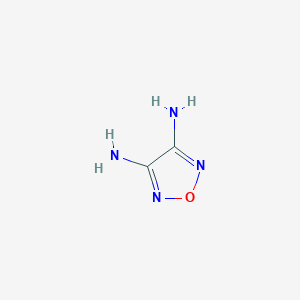
![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
